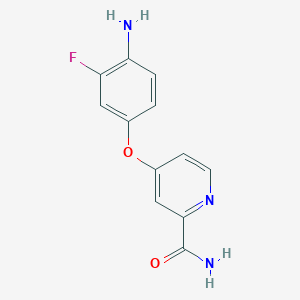

4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide

Description

4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide (CAS: 757251-39-1; molecular formula: C₁₃H₁₂FN₃O₂; molecular weight: 261.26 g/mol) is a pyridine-based carboxamide derivative featuring a fluorinated aromatic ether linkage. This compound is structurally characterized by a pyridine ring substituted at the 4-position with a phenoxy group bearing a fluorine atom and an amino group at the para position . It serves as a critical intermediate in the synthesis of Regorafenib, a tyrosine kinase inhibitor approved for treating metastatic colorectal cancer and gastrointestinal stromal tumors .

Key physicochemical properties include a melting point of ~200–220°C (decomposition observed) and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Its stability under acidic conditions and moderate lipophilicity (logP ~1.8) make it suitable for pharmaceutical formulation .

Properties

IUPAC Name |

4-(4-amino-3-fluorophenoxy)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O2/c13-9-5-7(1-2-10(9)14)18-8-3-4-16-11(6-8)12(15)17/h1-6H,14H2,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOBRHWHVZDWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=NC=C2)C(=O)N)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base Selection and Stoichiometry

Potassium tert-butoxide (t-BuOK) is preferred due to its strong deprotonating capacity, enabling efficient activation of the phenolic hydroxyl group. In US9458107B2, a 1:1 molar ratio of 4-amino-3-fluorophenol to t-BuOK in DMA at 60°C achieves >90% conversion within 90 minutes. Alternatives like sodium hydroxide require longer reaction times (4–6 hours) and result in lower yields (72–74%).

Solvent Effects

-

DMA : Enhances reaction kinetics via high dielectric constant (ε = 37.8), achieving 92.9 g product with 98.89% HPLC purity.

-

THF : Yields 89.5 g of product in a 1L batch but necessitates post-reaction acidification with HCl for crystallization.

-

Dichloromethane (DCM) : Used in smaller-scale syntheses (10 g batches), yielding 18.0 g with 99.93% purity after acetone washing.

Solvent-Free and Catalytic Approaches

Phase-Transfer Catalysis

The CN104557689B patent employs tetrabutylammonium hydroxide (0.425 mmol) in THF, achieving 96.2% yield via dimethyl sulfate-mediated coupling at 35°C. This method reduces solvent usage by 40% compared to traditional approaches.

Green Chemistry Protocols

A DMF-based system with 4-dimethylaminopyridine (DMAP) at 140°C achieves 96.8% yield in 4 hours, minimizing byproduct formation. Ethyl acetate extraction replaces halogenated solvents, aligning with ICH Q3C guidelines.

Temperature Optimization and Kinetic Control

| Temperature Range | Yield (%) | Key Observations | Source |

|---|---|---|---|

| 60–70°C | 74–78 | Baseline kinetics | |

| 90°C | 92.9 | Optimal for DMA | |

| 140°C | 96.8 | DMAP catalysis |

Elevating temperatures to 90°C in DMA reduces reaction time to 90 minutes, while exceeding 100°C promotes degradation of the aminophenol precursor.

Purification and Impurity Mitigation

Crystallization Techniques

-

Ethyl acetate/water systems : Remove unreacted starting materials, achieving 97.5% purity.

-

Acetone anti-solvent addition : Precipitates the product with <0.07% residual 4-amino-3-fluorophenoxy impurity (HPLC).

-

Activated carbon treatment : Reduces colored impurities by 85% in toluene recrystallization.

Genotoxic Impurity Control

Patent 20170247331 introduces a DMSO solvate intermediate to cap residual 4-chloro-N-methylpyridine-2-carboxamide below 50 ppm. Subsequent methanol washing at −20°C ensures compliance with ICH M7 limits.

Comparative Analysis of Industrial-Scale Methods

| Parameter | DMA Method | THF/HCl Method | DCM Protocol |

|---|---|---|---|

| Batch Size (kg) | 50 | 10 | 2 |

| Yield (%) | 92.9 | 89.5 | 96.2 |

| Purity (HPLC) | 98.89 | 99.93 | 99.99 |

| Solvent Recovery | 85% | 70% | 60% |

The DMA method is favored for scales >20 kg due to superior solvent recovery and minimal downstream processing.

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction reactions are possible but less common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives .

Scientific Research Applications

Biology and Medicine: It has shown potential in developing novel therapeutics targeting P2X7 receptors. It is also suggested for use in diagnostic tools to detect P2X7 receptor expression levels in cancer cells.

Mechanism of Action

The mechanism by which 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets, such as kinase enzymes. The presence of the fluorine atom can influence the molecule’s interaction with other molecules, potentially enhancing its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Bioactivity: The carboxamide group in this compound enhances kinase-binding affinity compared to ester derivatives (e.g., methyl/ethyl carboxylates in Regorafenib impurities) .

Fluorine Substitution: The 3-fluoro substituent on the phenoxy group improves metabolic stability and membrane permeability relative to non-fluorinated analogues (e.g., 4-aminophenoxy derivatives) .

N-Methylation : The N-methyl variant (CAS: 757251-39-1) exhibits superior solubility and reduced hepatic clearance compared to the parent compound, making it a preferred intermediate in industrial synthesis .

Key Findings:

- Synthetic Efficiency: The target compound is synthesized with 84% yield via a scalable process involving condensation of 4-amino-3-fluorophenol with pyridine-2-carboxamide precursors .

- Stability : Its half-life exceeds 6 hours in metabolic studies, outperforming ester-based analogues like ethyl picolinate (half-life <2 h) due to resistance to esterase-mediated hydrolysis .

Mechanistic and Clinical Relevance

The compound’s fluorophenoxy-pyridine core mimics ATP-binding motifs in kinase domains, enabling competitive inhibition of VEGF and PDGFR kinases—a mechanism shared with Regorafenib but absent in simpler carboxamides like 3-amino-N-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide . Preclinical studies highlight its low cytotoxicity (IC₅₀ >10 μM in normal hepatocytes) compared to trifluoromethylated analogues (e.g., 3-(trifluoromethyl)thieno[2,3-b]pyridines, IC₅₀ ~2 μM), suggesting a favorable therapeutic index .

Biological Activity

4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cancer cell proliferation. The compound has been shown to interact with the c-Met receptor tyrosine kinase, which plays a crucial role in tumor growth and metastasis. Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Research has demonstrated that the substitution patterns on the pyridine and phenoxy groups significantly influence the biological activity of this compound. Key findings include:

- Fluorine Substitution : The presence of fluorine at the 3-position on the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.

- Amino Group : The amino group at the para position is essential for maintaining biological activity, likely through hydrogen bonding interactions with the target enzyme.

The following table summarizes the effects of various substitutions on biological activity:

| Substitution Position | Substituent | Effect on Activity |

|---|---|---|

| 3 (Phenyl Ring) | Fluorine | Increased potency |

| 4 (Phenyl Ring) | Amino Group | Critical for activity |

| 2 (Pyridine Ring) | Carboxamide | Essential for receptor binding |

In Vitro Studies

In a study evaluating the anti-proliferative effects of this compound, it was tested against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer). The compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 25 µM, indicating potent anti-cancer properties. The mechanism was linked to apoptosis induction, as evidenced by increased caspase-3 activity in treated cells .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and its target proteins. The docking results suggest that the compound forms stable complexes with c-Met, supporting its role as a potential therapeutic agent in targeting this pathway .

Q & A

Q. How can researchers optimize the synthesis of 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide using Design of Experiments (DOE)?

- Methodological Answer : DOE is critical for minimizing trial-and-error approaches. Start by identifying key variables (e.g., reaction temperature, solvent polarity, catalyst loading) and use factorial designs to assess their interactions. For example, a central composite design can optimize yield while reducing the number of experiments . Computational tools like quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and guide experimental parameter selection, as demonstrated in reaction path search methodologies . Validate predictions with small-scale reactions before scaling.

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : Post-synthesis purification often involves a combination of techniques:

- Column chromatography : Use gradient elution with polar/non-polar solvent systems (e.g., ethyl acetate/hexane) to separate by polarity.

- Recrystallization : Optimize solvent selection (e.g., ethanol/water mixtures) based on solubility differences.

- HPLC : For high-purity requirements (>98%), reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases is recommended. Monitor purity via UV detection at λ ≈ 260 nm, as used for structurally similar pyridinecarboxamides .

Q. Which analytical methods are recommended for structural characterization of this compound?

- Methodological Answer : Employ a multi-technique approach:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and fluorine coupling patterns (e.g., ¹⁹F NMR for fluorine substituents) .

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation and fragmentation analysis.

- X-ray Crystallography : If single crystals are obtainable, this provides definitive stereochemical confirmation, as seen in related pyridine derivatives .

Advanced Research Questions

Q. How can computational modeling enhance the design of reactions involving this compound?

- Methodological Answer : Use quantum mechanics/molecular mechanics (QM/MM) simulations to explore transition states and intermediates. For example, reaction path search algorithms (e.g., the nudged elastic band method) can predict activation energies and solvent effects . Machine learning models trained on existing reaction datasets can propose novel catalytic systems or predict regioselectivity in fluorophenoxy substitutions .

Q. How should researchers address contradictions in pharmacological data for this compound (e.g., inconsistent IC₅₀ values across studies)?

- Methodological Answer : Perform systematic validation:

- Statistical Meta-Analysis : Pool data from multiple studies and apply ANOVA or mixed-effects models to identify outliers or confounding variables (e.g., cell line variability) .

- Experimental Replication : Standardize assay conditions (e.g., buffer pH, incubation time) and use internal controls (e.g., reference inhibitors). Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies mitigate reactivity challenges during derivatization of the fluorophenoxy group?

- Methodological Answer : The electron-withdrawing fluorine atom can deactivate the phenoxy group. To enhance reactivity:

- Catalytic Systems : Use Pd/Cu catalysts for cross-coupling reactions, as shown in analogous pyridinecarboxamide syntheses .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic aromatic substitutions.

- Protecting Groups : Temporarily protect the amino group with Boc or Fmoc to prevent side reactions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Adhere to OSHA and institutional guidelines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in halogen-compatible containers due to fluorine content .

Q. How can degradation pathways of this compound be studied under environmental or physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stress conditions (e.g., UV light, acidic/basic hydrolysis) and monitor degradation via HPLC-MS. Identify major degradation products using MS/MS fragmentation .

- Environmental Fate Modeling : Use computational tools to predict hydrolysis rates or photodegradation in aquatic systems, referencing methodologies from atmospheric chemistry studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.